2-Propoxypyridin-4-amine
Description
2-Propoxypyridin-4-amine is a pyridine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at position 2 and an amine (-NH₂) group at position 4. While its molecular formula is inferred as C₈H₁₂N₂O based on structural analogs like 4-ethoxypyridin-2-amine (C₇H₁₀N₂O) , direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence. The compound has been listed in chemical catalogs but is currently discontinued, limiting its commercial availability . Pyridine derivatives with alkoxy and amine substituents are often intermediates in synthesizing heterocyclic compounds for pharmaceutical or agrochemical applications , though specific applications for this compound remain unverified in the literature.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-propoxypyridin-4-amine |
InChI |
InChI=1S/C8H12N2O/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3,(H2,9,10) |
InChI Key |
XLUBTSIANJSREV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogs and Their Properties:
Structural and Functional Insights:
- Substituent Position : The position of alkoxy and amine groups significantly impacts electronic distribution. For example, 4-ethoxypyridin-2-amine exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice . In contrast, 2-propoxy substitution may hinder packing efficiency due to steric effects.
- Electron-Withdrawing Groups : The addition of chlorine in 2-chloro-6-propoxypyridin-4-amine introduces electron-withdrawing effects, which could alter reactivity in nucleophilic substitution reactions .
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